![molecular formula C30H54Cl4O2Sn2 B14737967 [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) CAS No. 5381-62-4](/img/structure/B14737967.png)
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) is a chemical compound that features a phenylene core substituted with tetrachloro groups and linked to tributylstannane moieties through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) typically involves the reaction of 2,3,5,6-tetrachloro-1,4-dihydroxybenzene with tributyltin chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane groups. The general reaction scheme is as follows:
2,3,5,6-Tetrachloro-1,4-dihydroxybenzene+2(Bu3SnCl)→[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The stannane groups can be replaced by other nucleophiles.
Oxidation and Reduction: The tin atoms can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The phenylene core can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the stannane moieties.
Aplicaciones Científicas De Investigación
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organotin compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of specialized polymers and materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) involves its interaction with molecular targets through the stannane groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of tributylstannane.
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(triphenylstannane): Contains triphenylstannane groups, offering different reactivity and properties.
Uniqueness
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) is unique due to the presence of tributylstannane groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and medicinal chemistry that are not achievable with similar compounds.
Propiedades
Número CAS |
5381-62-4 |
|---|---|
Fórmula molecular |
C30H54Cl4O2Sn2 |
Peso molecular |
826.0 g/mol |
Nombre IUPAC |
tributyl-(2,3,5,6-tetrachloro-4-tributylstannyloxyphenoxy)stannane |
InChI |
InChI=1S/C6H2Cl4O2.6C4H9.2Sn/c7-1-2(8)6(12)4(10)3(9)5(1)11;6*1-3-4-2;;/h11-12H;6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
YSBZJGNPENNYJI-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC1=C(C(=C(C(=C1Cl)Cl)O[Sn](CCCC)(CCCC)CCCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
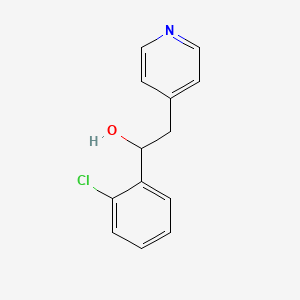
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)
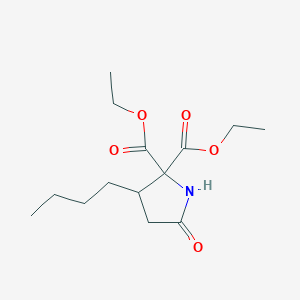


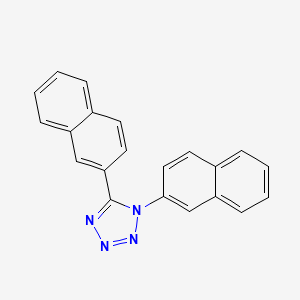
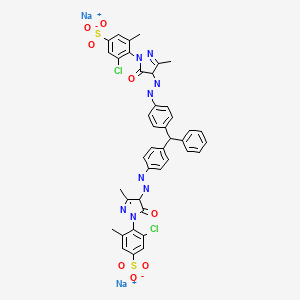
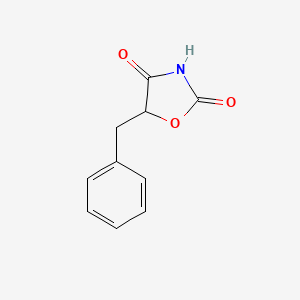

![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)

